Lead Tetraacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Lead Tetraacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the core properties, structure, and synthetic applications of lead tetraacetate, a versatile oxidizing agent in organic chemistry.
Introduction
Lead tetraacetate, with the chemical formula Pb(C₂H₃O₂)₄, is a powerful and selective oxidizing agent widely employed in organic synthesis. It is a colorless, monoclinic crystalline solid that is soluble in nonpolar organic solvents such as chloroform (B151607) and benzene.[1][2] Due to its sensitivity to moisture, it is typically stored in glacial acetic acid.[2] This guide provides a detailed overview of the physicochemical properties, molecular structure, and key experimental protocols involving lead tetraacetate, tailored for professionals in research, science, and drug development.
Physicochemical Properties
Lead tetraacetate is characterized by a range of distinct physical and chemical properties that are critical for its handling and application in synthesis. A summary of its key quantitative data is presented in Table 1.
Table 1: Quantitative Physicochemical Properties of Lead Tetraacetate
| Property | Value | References |
| Molecular Formula | C₈H₁₂O₈Pb | [3] |
| Molecular Weight | 443.38 g/mol | [4][5] |
| Appearance | Colorless to faintly pink monoclinic crystals | [1][2] |
| Odor | Vinegar-like | [4][6] |
| Melting Point | 175 °C (347 °F; 448 K) | [2][4][6] |
| Boiling Point | Decomposes | [2] |
| Density | 2.228 g/cm³ at 17 °C | [1][2][6] |
| Solubility | Soluble in chloroform, benzene, nitrobenzene, and hot glacial acetic acid. Decomposes in cold water and ethanol. | [1][2] |
| CAS Number | 546-67-8 | [3][5] |
Lead tetraacetate is unstable in air and reacts with water to form lead(IV) oxide and acetic acid.[6][7] It is a strong oxidizing agent and should be handled with care, as it is toxic and can be absorbed through the skin.[2]
Molecular Structure and Bonding
In the solid state, the lead(IV) ion in lead tetraacetate is coordinated to four bidentate acetate (B1210297) ligands. This results in an 8-coordinate lead atom where the oxygen atoms from the acetate groups form a flattened trigonal dodecahedron.[2] The bidentate coordination indicates that each acetate group binds to the lead center through both of its oxygen atoms.
Caption: Structure of Lead Tetraacetate with Bidentate Acetate Ligands.
Experimental Protocols
Synthesis of Lead Tetraacetate from Red Lead
This protocol describes the preparation of lead tetraacetate by the oxidation of red lead (Pb₃O₄) with acetic acid and acetic anhydride.
Materials:
-
Red lead (Pb₃O₄), dry powder
-
Glacial acetic acid
-
Acetic anhydride
-
Activated carbon
-
Wide-mouthed or three-necked flask
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and suction flask
-
Vacuum desiccator
-
Potassium hydroxide (B78521) (for desiccator)
Procedure:
-
In a wide-mouthed or three-necked flask equipped with a mechanical stirrer, combine 600 mL of glacial acetic acid and 400 mL of acetic anhydride.
-
Heat the mixture to 55 °C with stirring.
-
Add 700 g (approximately 1.02 moles) of dry red lead powder in small portions (15-20 g at a time).
-
Ensure that the color from the previous portion has largely dissipated before adding the next. Maintain the reaction temperature between 55 and 80 °C.
-
After the addition is complete, cool the dark solution to allow the crystalline lead tetraacetate to separate.
-
Collect the crude product by suction filtration and wash it with glacial acetic acid.
-
For purification, dissolve the crude product in hot acetic acid, decolorize the solution with activated carbon, and filter the hot solution.
-
Cool the filtrate to yield purified, colorless needles of lead tetraacetate.
-
Dry the final product in a vacuum desiccator over potassium hydroxide and store it in a tightly sealed container to protect it from moisture.[4]
Criegee Oxidation of a 1,2-Diol
This protocol provides a general procedure for the oxidative cleavage of a 1,2-diol to the corresponding aldehydes or ketones using lead tetraacetate.
Materials:
-
Lead tetraacetate (Pb(OAc)₄)
-
1,2-diol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethylene (B1197577) glycol (for quenching)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred suspension of lead tetraacetate (1.5 equivalents) in dichloromethane (25 mL), add a solution of the 1,2-diol (1.0 equivalent, 2.25 mmol) in dichloromethane (10 mL).
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Quench the reaction by adding ethylene glycol.
-
Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can often be used in the next synthetic step without further purification.[1]
Caption: Workflow for the Criegee Oxidation of a 1,2-Diol.
Key Synthetic Applications
Lead tetraacetate is a versatile reagent with numerous applications in organic synthesis beyond the Criegee oxidation. Some of its other important uses include:
-
Acetoxylation: It can introduce acetoxy groups at benzylic, allylic, and α-ether C-H bonds.
-
Dehydrogenation: It is used for the dehydrogenation of hydrazones and hydrazines.
-
Hofmann Rearrangement: It serves as an alternative to bromine in the Hofmann rearrangement.
-
Oxidative Decarboxylation: It can be used for the oxidative decarboxylation of carboxylic acids.
Safety and Handling
Lead tetraacetate is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed or inhaled and is a suspected carcinogen and reproductive toxin.[8] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity with water, it should be stored in a dry environment, often under glacial acetic acid.[2]
Conclusion
Lead tetraacetate remains a valuable reagent in the arsenal (B13267) of synthetic chemists, offering a unique combination of reactivity and selectivity for various oxidative transformations. A thorough understanding of its properties, structure, and handling is essential for its safe and effective use in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to support researchers in harnessing the full potential of this powerful reagent.
References
- 1. Criegee Oxidation | NROChemistry [nrochemistry.com]
- 2. Combined Electrochemical Method of Synthesis of Lead Tetraacetate From Metallic Lead – Oriental Journal of Chemistry [orientjchem.org]
- 3. sggscollegepatnacity.ac.in [sggscollegepatnacity.ac.in]
- 4. prepchem.com [prepchem.com]
- 5. Preparation of Lead(IV)Acetate, Pb(OAc)4 [erowid.org]
- 6. scribd.com [scribd.com]
- 7. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
